2-Oxaspiro[3.3]heptan-6-ylhydrazine
Description
2-Oxaspiro[3.3]heptan-6-ylhydrazine is a spirocyclic compound featuring a seven-membered ring fused with a five-membered ether ring (oxaspiro framework) and a hydrazine (-NH-NH₂) group at the 6-position. This structure combines the rigidity of the spiro system with the nucleophilic and reactive nature of hydrazine, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-oxaspiro[3.3]heptan-6-ylhydrazine |
InChI |
InChI=1S/C6H12N2O/c7-8-5-1-6(2-5)3-9-4-6/h5,8H,1-4,7H2 |
InChI Key |
MRNHAKZSHVVPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-Oxaspiro[3The removal of magnesium salts by filtration and the potential presence of partially hydrated oxalic acid can complicate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptan-6-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Oxaspiro[3.3]heptan-6-ylhydrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptan-6-ylhydrazine involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 2-Oxaspiro[3.3]heptan-6-ylhydrazine and related spirocyclic compounds:
Physicochemical Properties
- Solubility: The hydrazine derivative exhibits higher polarity than the ketone or ether analogs, enhancing solubility in polar solvents like ethanol or water. The hydrochloride salt of the amine derivative further increases solubility .
- Stability : The hydrazine group is sensitive to oxidation, requiring inert storage conditions, whereas the carboxylic acid and ketone derivatives demonstrate greater thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
